7,8-Dehidro Nalmefeno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

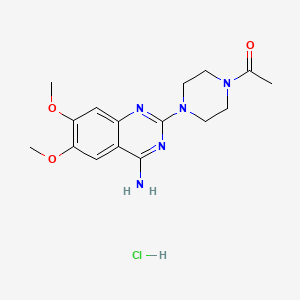

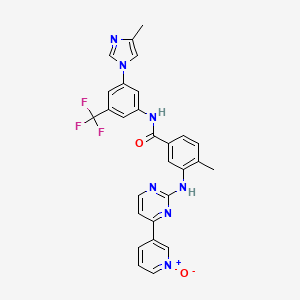

7,8-Dehydro Nalmefene (7,8-DHN) is a metabolite of Nalmefene. Nalmefene is an opioid antagonist used to reduce alcohol consumption in adults with alcohol dependence and treat and prevent opioid overdose . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .

Molecular Structure Analysis

The molecular formula of 7,8-Dehydro Nalmefene is C22H34O7 . For Nalmefene, the molecular formula is C21H25NO3 .Chemical Reactions Analysis

Nalmefene is an opioid antagonist, meaning it prevents or reverses the effects of opioids at the mu-opioid receptor .Physical and Chemical Properties Analysis

The molecular weight of 7,8-Dehydro Nalmefene is 410.501 . For Nalmefene, the molecular weight is 339.435 .Aplicaciones Científicas De Investigación

- Duración de la Acción: A diferencia de la naloxona (que tiene una duración corta), la acción prolongada del 7,8-Dehidro Nalmefeno supera la de la mayoría de los opioides, lo que lo convierte en una ventaja para el manejo de la sobredosis .

- Datos de Seguridad: Aunque faltan datos de eficacia clínica, su larga duración de acción lo hace atractivo para este propósito .

- Concentración en Estado Estacionario: La concentración en estado estacionario se alcanza a 8.6 ± 1.7 L/kg .

Reversión de la Sobredosis de Opioides

Trastorno por Uso de Alcohol (TUA)

Sobredosis de Opioides Sintéticos

Ocupación del Receptor de Opioides en el Cerebro

Comparación con Naloxona

Mecanismo De Acción

Target of Action

The primary targets of 7,8-Dehydro Nalmefene are the mu (μ)-opioid and delta (δ)-opioid receptors, where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor . These opioid receptors are involved in various brain signaling pathways, including the mesolimbic pathway, which plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse .

Mode of Action

As an antagonist, 7,8-Dehydro Nalmefene blocks ligands from binding to the opioid receptor . This prevents opioid molecules from attaching and exerting their effects. Animal studies suggest that kappa-opioid receptor signaling blocks acute reward and positive reinforcement effects of drugs with abusive potential by decreasing dopamine in the nucleus accumbens .

Biochemical Pathways

7,8-Dehydro Nalmefene affects the cortico-mesolimbic functions, possibly by modulating them . Preclinical studies suggest that 7,8-Dehydro Nalmefene restores alcohol-induced dysregulations of the MOR/endorphins and the KOR/dynorphin system .

Pharmacokinetics

The pharmacokinetics of 7,8-Dehydro Nalmefene involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 40–50% when administered orally . It is metabolized in the liver and has an elimination half-life of approximately 10.8 ± 5.2 hours . The compound is excreted through the kidneys .

Result of Action

The action of 7,8-Dehydro Nalmefene results in the prevention or reversal of the effects of opioids, including respiratory depression, sedation, and hypotension . It has a longer duration of action than naloxone, another opioid antagonist used to reverse opioid overdose . In a study of brain receptor occupancy, a 1 mg dose of 7,8-Dehydro Nalmefene blocked over 80% of brain opioid receptors .

Análisis Bioquímico

Biochemical Properties

7,8-Dehydro Nalmefene, like its parent compound Nalmefene, is likely to interact with opioid receptors, including the mu (μ)-opioid and delta (δ)-opioid receptors . The nature of these interactions is likely to be antagonistic, similar to Nalmefene, thereby reversing or reducing the effects of opioids .

Cellular Effects

The cellular effects of 7,8-Dehydro Nalmefene are not fully understood due to limited research. It’s parent compound, Nalmefene, has been shown to have significant effects on various types of cells and cellular processes . For instance, Nalmefene can reverse the respiratory depression caused by opioid overdose . It’s plausible that 7,8-Dehydro Nalmefene may have similar effects.

Molecular Mechanism

The molecular mechanism of action of 7,8-Dehydro Nalmefene is not well-studied. Nalmefene, its parent compound, acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor . This suggests that 7,8-Dehydro Nalmefene might exert its effects at the molecular level through similar interactions with these opioid receptors.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 7,8-Dehydro Nalmefene in laboratory settings. Nalmefene has been shown to have a long duration of action, surpassing most opioids . This could suggest that 7,8-Dehydro Nalmefene may also exhibit prolonged effects in laboratory settings.

Dosage Effects in Animal Models

Information on the dosage effects of 7,8-Dehydro Nalmefene in animal models is currently not available. Nalmefene has been used in various dosages in animal models to study its effects .

Transport and Distribution

The transport and distribution of 7,8-Dehydro Nalmefene within cells and tissues are not well-studied. Nalmefene is distributed rapidly following a parenteral dose, blocking over 80% of brain opioid receptors within 5 minutes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 7,8-Dehydro Nalmefene involves the conversion of Nalmefene to its dehydro form by removing two hydrogen atoms from the cyclohexene ring.", "Starting Materials": [ "Nalmefene", "Sodium hydride", "Bromine" ], "Reaction": [ "Nalmefene is treated with sodium hydride in dry DMSO to generate the sodium salt of Nalmefene.", "Bromine is added to the reaction mixture to form the 7-bromo derivative of Nalmefene.", "The 7-bromo derivative is then treated with sodium hydride in dry DMSO to form the 7,8-dehydro derivative of Nalmefene." ] } | |

Número CAS |

91598-83-3 |

Fórmula molecular |

C21H23NO3 |

Peso molecular |

337.419 |

Nombre IUPAC |

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C21H23NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-7,13,16,19,23-24H,1-3,8-11H2/t16-,19+,20+,21-/m1/s1 |

Clave InChI |

DNMTZPZJQISVPP-MBPVOVBZSA-N |

SMILES |

C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |

Sinónimos |

(5α)-17-(Cyclopropylmethyl)-7,8-didehydro-4,5-epoxy-6-methylene-morphinan-3,14-diol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)